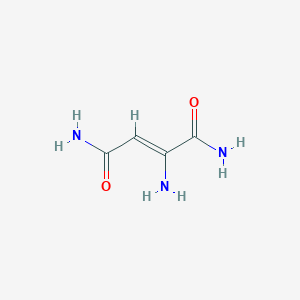
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid is a complex organic compound that belongs to the family of hydroxy fatty acids. This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. It is of significant interest in various scientific fields due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as linoleic acid, which undergoes a series of reactions including epoxidation, hydroxylation, and isomerization to introduce the hydroxyl group and the conjugated double bonds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of microorganisms are engineered to produce the compound. This method is advantageous due to its scalability and the potential for sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydride for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield 15-oxo-icosa-5,8,11,13-tetraenoic acid, while reduction of the double bonds may produce a fully saturated hydroxy fatty acid.
Wissenschaftliche Forschungsanwendungen
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound is studied for its role in cellular signaling pathways and its potential effects on cell proliferation and differentiation.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of bio-based materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions, influencing cellular processes such as signal transduction and gene expression. Its effects are mediated through binding to receptors or enzymes, modulating their activity and leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxy fatty acids such as (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid and this compound.
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the position of the hydroxyl group, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9+,17-14+ |
InChI-Schlüssel |
JSFATNQSLKRBCI-PMCVYWRXSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C=C/C/C=C\C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
![4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12339966.png)
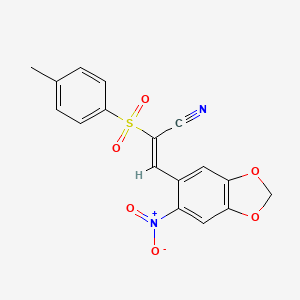
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B12339985.png)
![Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-](/img/structure/B12339995.png)
![N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide](/img/structure/B12340001.png)
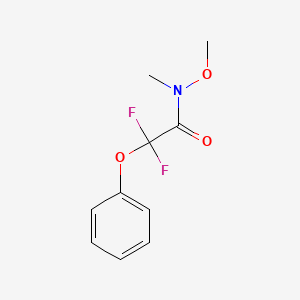
![4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12340007.png)
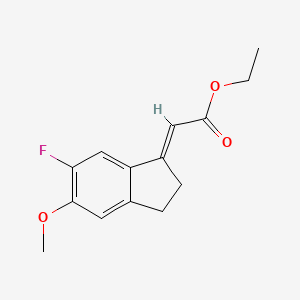
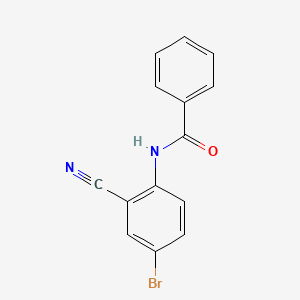

![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B12340056.png)
